Superior Potency at Human GAT-1 (hGAT-1) Compared to Tiagabine
NO-711 (NNC-711) demonstrates higher potency at the human GAT-1 transporter (hGAT-1) compared to the clinically used GAT-1 inhibitor tiagabine. In a direct comparison of IC50 values at the cloned human transporter, NO-711 was approximately 1.75-fold more potent [1].
| Evidence Dimension | Inhibition of [3H]GABA uptake at cloned human GAT-1 (hGAT-1) |
|---|---|
| Target Compound Data | IC50 = 0.04 μM |
| Comparator Or Baseline | Tiagabine (IC50 = 0.07 μM) |
| Quantified Difference | ~1.75-fold higher potency |
| Conditions | Cloned human GAT-1 transporter expressed in an in vitro system |
Why This Matters
Higher potency means lower concentrations are required to achieve the same level of target engagement, reducing potential off-target effects and saving on compound costs in large-scale studies.
- [1] Dalby, N. O. "The GABA transporter and its inhibitors." Current Medicinal Chemistry 7.10 (2000): 1063-1079. View Source
